Cloruro de trimetilestánnico

Descripción general

Descripción

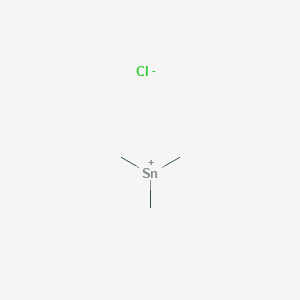

Trimethyltin chloride is an organotin compound with the chemical formula (CH3)3SnCl. It appears as a white solid and is known for its high toxicity and malodorous nature. This compound is highly susceptible to hydrolysis and is used as a source of the trimethylstannyl group ((CH3)3Sn−) in various chemical reactions .

Mecanismo De Acción

Target of Action

Trimethyltin chloride (TMT) is an organotin compound that is widely used in transferring trimethylstannyl groups onto substrates to synthesize various organostannanes . It is known to have potent neurotoxicity . The primary targets of TMT are the neurons in the brain, particularly in the hippocampus . It is also known to interact with the nuclear receptor PPAR, which controls the peroxisomal beta-oxidation pathway of fatty acids .

Mode of Action

TMT interacts with its targets, primarily neurons, causing neuroinflammation and neuronal cell death . It is also known to modulate the transcription of its target genes, such as acyl-CoA oxidase, once activated by a ligand . This interaction results in changes in the functioning of calcium channels, leading to spontaneous release of noradrenaline in rat cultured hippocampal slices .

Biochemical Pathways

TMT affects several biochemical pathways. It is known to disrupt calcium homeostasis in the brain, altering the functioning of calcium channels . It also impacts the peroxisomal beta-oxidation pathway of fatty acids through its interaction with the PPAR nuclear receptor . These disruptions can lead to downstream effects such as neuroinflammation, neuronal cell death, and neurotransmitter disorders .

Pharmacokinetics

It is known that tmt is a highly toxic and malodorous white solid that is susceptible to hydrolysis . More research is needed to fully understand the ADME properties of TMT and their impact on its bioavailability.

Result of Action

The primary result of TMT’s action is neurotoxicity, particularly in the hippocampus . This neurotoxicity manifests as neuroinflammation, neuronal cell death, and neurotransmitter disorders . TMT-induced neurotoxicity can lead to neurobehavioral dysfunctions, including epilepsy-like seizures and cognitive impairment .

Action Environment

TMT’s action, efficacy, and stability can be influenced by various environmental factors. For example, TMT accumulates mainly through the environment and food chain . It is also used in industrial and agricultural fields as a constituent of fungicides, plastic heat stabilizers, and wood preservatives . The specific environmental conditions under which TMT is most active, and how these conditions influence its neurotoxic effects, are areas of ongoing research.

Aplicaciones Científicas De Investigación

Trimethyltin chloride has a wide range of applications in scientific research:

-

Chemistry: : It is used as a precursor to synthesize various organostannanes, which are crucial in palladium-catalyzed Stille coupling reactions .

-

Biology and Medicine: : Trimethyltin chloride is employed as a neurotoxicant model to study mechanisms of selective neuronal death, glial reactivity, and repair processes. It helps in understanding neuroinflammation and neuronal cell death .

-

Industry: : This compound is used in the production of polyvinyl chloride (PVC) stabilizers and other industrial chemicals .

Análisis Bioquímico

Biochemical Properties

Trimethyltin chloride is used as a reagent in transferring trimethylstannyl groups onto substrates to synthesize various organostannanes . Organotin compounds derived from Trimethyltin chloride are useful in organic synthesis, especially in radical chain reactions .

Cellular Effects

Trimethyltin chloride is a potent neurotoxicant that leads to hippocampal neurodegeneration . It decreases cell viability dose-dependently and triggers oxidative stress . It also inhibits the antioxidant activities of T-AOC, T-SOD, CAT, and GSH .

Molecular Mechanism

Trimethyltin chloride can be prepared by the redistribution reaction of tetramethyltin with tin tetrachloride . It is also a precursor to compounds used in PVC stabilization . Reduction of trimethyltin chloride with sodium gives hexamethylditin .

Temporal Effects in Laboratory Settings

Trimethyltin chloride exposure in rats significantly lowered the blood potassium level . The cumulative toxic coefficient factor of Trimethyltin chloride was 1.7 in rats versus 3.8 in mice, suggesting a high cumulative risk for rats and a moderate risk for mice .

Dosage Effects in Animal Models

Trimethyltin chloride exposure in animal models showed neurobehavioral changes . In a temporal relationship to the onset of neuronal degeneration, animals can display signs of aggression to cage-mates, hyper-reactivity, and increased seizure susceptibility .

Metabolic Pathways

Trimethyltin chloride-induced neurodegeneration is a complex event involving different pathogenetic mechanisms, which include neuroinflammation, intracellular calcium overload, and oxidative stress .

Métodos De Preparación

Trimethyltin chloride can be synthesized through several methods:

-

Redistribution Reaction: : This method involves the reaction of tetramethyltin with tin tetrachloride: [ \text{SnCl}_4 + 3 \text{Sn(CH}_3)_4 \rightarrow 4 \text{(CH}_3)_3\text{SnCl} ] This reaction is typically performed without a solvent due to the high temperatures required and to simplify purification .

-

Halogenation of Trimethyltin Hydroxide: : Another route involves treating trimethyltin hydroxide with a halogenating agent such as hydrogen chloride or thionyl chloride: [ \text{(CH}_3)_3\text{SnOH} + \text{HCl} \rightarrow \text{(CH}_3)_3\text{SnCl} + \text{H}_2\text{O} ] This method is also efficient and commonly used in laboratory settings .

Análisis De Reacciones Químicas

Trimethyltin chloride undergoes various types of chemical reactions:

-

Substitution Reactions: : It reacts with organolithium reagents to form tin-carbon bonds. For example: [ \text{LiCH(Si(CH}_3)_3)(\text{Ge(CH}_3)_3) + \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{SnCH(Si(CH}_3)_3)(\text{Ge(CH}_3)_3) + \text{LiCl} ] This reaction is useful in organic synthesis .

-

Reduction Reactions: : Reduction of trimethyltin chloride with sodium yields hexamethylditin: [ 2 \text{Na} + 2 \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{Sn-Sn(CH}_3)_3 + 2 \text{NaCl} ] This product is valuable in various industrial applications .

-

Transmetalation Reactions: : It can react with organocopper compounds to form organotrimethyltin derivatives: [ \text{CH}_2=\text{CHMgBr} + \text{(CH}_3)_3\text{SnCl} \rightarrow \text{(CH}_3)_3\text{SnCH=CH}_2 + \text{MgBrCl} ] These derivatives are extensively used in organic synthesis .

Comparación Con Compuestos Similares

Trimethyltin chloride is unique among organotin compounds due to its specific chemical properties and applications. Similar compounds include:

Tetramethyltin: Used in similar synthetic applications but differs in its reactivity and toxicity.

Tributyltin Chloride: Known for its use as a biocide and in antifouling paints, but it has different environmental and biological impacts.

Triphenyltin Chloride: Used in agricultural applications as a pesticide, with distinct chemical behavior compared to trimethyltin chloride

Trimethyltin chloride stands out due to its specific use in neurotoxicity studies and its role in organic synthesis.

Actividad Biológica

Trimethyltin chloride (TMT) is an organotin compound recognized for its significant biological activity, particularly its neurotoxic and cardiotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of TMT's biological activity, mechanisms of toxicity, and implications for human health and environmental safety.

Overview of Trimethyltin Chloride

TMT is primarily used as a stabilizer in the production of plastics, especially polyvinyl chloride (PVC). It is a colorless, odorless liquid that poses acute, cumulative, and chronic toxicity risks. The compound has been implicated in various health issues, including neurodegeneration, cardiotoxicity, and reproductive toxicity.

Mechanisms of Toxicity

-

Neurotoxicity

- TMT induces neurodegeneration by disrupting glutamate homeostasis in the brain. It has been shown to cause hippocampal damage and synaptic dysfunction, which can lead to cognitive impairments .

- A study utilizing zebrafish as a model demonstrated that TMT exposure affects developmental processes such as angiogenesis and cardiovascular development, indicating its teratogenic potential .

-

Cardiotoxicity

- Recent clinical cases have reported bradycardia and arrhythmias associated with acute TMT exposure. Mechanistic studies in mice revealed that TMT inhibits myocardial Na+/K+-ATPase activity, leading to increased apoptosis in cardiac tissues .

- The expression levels of apoptotic markers such as caspase-3 and Bcl-2 were significantly altered following TMT exposure, underscoring its role in inducing cardiac cell death .

-

Cytotoxic Effects

- Research on intestinal porcine epithelial cells (IPEC-J2) indicated that TMT exposure leads to cell cycle arrest and apoptosis through oxidative stress mechanisms .

- Another study highlighted that TMT exposure results in increased reactive oxygen species (ROS) production, contributing to cellular damage and necrosis .

Neuroprotective Interventions

A study investigated the protective effects of cyanidin-3-O-glucoside (C3G) against TMT-induced neurodegeneration. C3G was found to restore glutamate homeostasis and protect astrocytes from oxidative stress, suggesting potential dietary interventions for mitigating TMT toxicity .

Cardiac Effects

In a controlled experiment on C57BL/6 mice, TMT was administered at varying doses (0, 1.00, 2.15, 4.64 mg/kg) to assess its impact on heart rate and myocardial function. The results indicated significant alterations in heart rate and SDH activity correlating with increased TMT doses .

Data Summary

Propiedades

IUPAC Name |

chloro(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTSZCJMWHGPOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClSn | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042496 | |

| Record name | Trimethyltin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethyltin chloride is a solid. (EPA, 1998), Colorless solid; mp = 37.5 deg C; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyltin chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154-156 °C | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chloroform and organic solvents., Miscible in water | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Biochemical investigations in /trimethyltin/ poisoning revealed a reduction in glutamate & GABA uptake & synthesis with an incr synaptic release of glutamate in the hippocampus. this release of glutamate, together with a depletion of hippocampal zinc & an inhibition & damage of dentate basket cells by TMT, will also promote neuronal hyperexcitation. ... One of the consequences of the hypoxic condition of the nervous system is the release of glutamate & neuronal excitation. This neuronal excitation may be initiated at the entorhinal cortex, & the cascade of excitation will progress along the limbic circuitry... . /Trimethyltin/ | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles | |

CAS No. |

1066-45-1 | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, chlorotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyltin chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltin chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3BCA3684 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

99 °F (EPA, 1998), 37.5 °C | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLTIN CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.